molecular formula C7H15N B2949874 5-Methylhex-5-en-2-amine CAS No. 13296-29-2

5-Methylhex-5-en-2-amine

Cat. No.: B2949874
CAS No.: 13296-29-2
M. Wt: 113.204
InChI Key: RGQPKWZHUHUZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhex-5-en-2-amine is a chemical compound with the molecular formula C7H15N . It is a colorless oil with a density of 0.8±0.1 g/cm3 .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom . The exact structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Amines, including this compound, can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo a reaction sequence to illustrate the overall conversion of an amine to an alkene via a Hofmann elimination .


Physical and Chemical Properties Analysis

This compound has a boiling point of 141.0±9.0 °C at 760 mmHg and a vapor pressure of 6.0±0.3 mmHg at 25°C . It has a molar refractivity of 37.5±0.3 cm3 and a polar surface area of 26 Å2 .

Scientific Research Applications

Decomposition and Isomerization Studies

  • Decomposition and Isomerization Reactions : A study by Awan, McGivern, Tsang, and Manion (2010) explored the decomposition and isomerization reactions of 5-methylhex-1-yl radical at high temperatures and pressures. This research provides insights into the reaction mechanism and kinetics, which are vital for understanding the behavior of this compound under different conditions (Awan et al., 2010).

Synthesis of New Compounds

  • Synthesis of Aminosugars : Ravindran et al. (2000) developed a new methodology for synthesizing aminosugars, using Michael addition reaction with various amines. This highlights the potential of 5-Methylhex-5-en-2-amine in creating novel classes of aminosugars, which have numerous applications in pharmaceuticals and biotechnology (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Polymerization Processes

  • Copolymerization with Ziegler‐Natta Catalysts : Anderson, Burnett, and Tait (1962) investigated the copolymerization of styrene and 5-methylhex-1-ene using a specific catalytic system. Their research contributes to the understanding of polymer chemistry and the creation of new polymeric materials (Anderson, Burnett, & Tait, 1962).

Atmospheric Chemistry

  • Reaction Kinetics in Atmosphere from CO2 Capture : A study by Manzoor, Simperler, and Korre (2015) examined the reaction kinetics of amines like this compound released into the atmosphere from CO2 capture technologies. This research is significant in understanding environmental impacts and atmospheric chemistry (Manzoor, Simperler, & Korre, 2015).

Renewable Polyamides Synthesis

  • Renewable Polyamides via Thiol–ene Additions : Türünç et al. (2012) explored the synthesis of fatty acid-derived amine functional monomers and the creation of renewable polyamides. This research contributes to the development of sustainable materials and green chemistry (Türünç, Firdaus, Klein, & Meier, 2012).

Catalytic Conversion in Biomass

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

5-methylhex-5-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)4-5-7(3)8/h7H,1,4-5,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQPKWZHUHUZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.